molecular formula C18H18N4O3S B7635483 2-methyl-5-methylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide

2-methyl-5-methylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide

Cat. No. B7635483
M. Wt: 370.4 g/mol
InChI Key: SYBPOQFXWSIIMF-UHFFFAOYSA-N
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Description

2-methyl-5-methylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is known for its unique properties that make it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-methyl-5-methylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to have selective activity against certain targets, making it a valuable tool for studying specific pathways and processes.
Biochemical and Physiological Effects:
2-methyl-5-methylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter activity in the brain. This compound has also been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-5-methylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide in lab experiments is its selectivity for certain targets. This makes it a valuable tool for studying specific pathways and processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many future directions for the study of 2-methyl-5-methylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide. One potential direction is the development of new therapeutic applications for this compound in the treatment of various diseases. Another direction is the further study of the mechanism of action of this compound to better understand its effects on various biochemical and physiological processes. Additionally, the development of new synthesis methods for this compound could lead to improved yields and reduced costs, making it more accessible for scientific research.

Synthesis Methods

The synthesis method of 2-methyl-5-methylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide involves several steps. The starting materials include 2-amino-5-methylbenzenesulfonamide, 5-methyl-1H-1,2,4-triazole-3-carboxylic acid, and 3-bromoaniline. These materials are reacted together in the presence of various reagents and catalysts to form the final product. The synthesis method has been optimized to provide high yields of the compound with minimal impurities.

Scientific Research Applications

2-methyl-5-methylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide has been used extensively in scientific research. This compound has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been used as a tool for studying various biochemical and physiological processes such as protein-protein interactions, enzyme activity, and signal transduction pathways.

properties

IUPAC Name

2-methyl-5-methylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-11-7-8-15(26(3,24)25)10-16(11)18(23)20-14-6-4-5-13(9-14)17-19-12(2)21-22-17/h4-10H,1-3H3,(H,20,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBPOQFXWSIIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)NC2=CC=CC(=C2)C3=NNC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-methylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide

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